molecular formula C22H18N2 B14595558 (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile CAS No. 61253-40-5

(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile

Cat. No.: B14595558
CAS No.: 61253-40-5
M. Wt: 310.4 g/mol
InChI Key: JBIRFUICPJVBBL-UHFFFAOYSA-N
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Description

(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile is a chemical compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . This particular compound features a benzyl group, a methyl group, and an acetonitrile group attached to the carbazole core, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile typically involves the functionalization of the carbazole core. One common method includes the reaction of 9H-carbazole with benzyl chloride and methyl iodide in the presence of a base to introduce the benzyl and methyl groups. The acetonitrile group can be introduced through a nucleophilic substitution reaction using acetonitrile and a suitable leaving group .

Industrial Production Methods

Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the benzyl or acetonitrile positions .

Scientific Research Applications

(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

61253-40-5

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(9-benzyl-1-methylcarbazol-2-yl)acetonitrile

InChI

InChI=1S/C22H18N2/c1-16-18(13-14-23)11-12-20-19-9-5-6-10-21(19)24(22(16)20)15-17-7-3-2-4-8-17/h2-12H,13,15H2,1H3

InChI Key

JBIRFUICPJVBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)CC#N

Origin of Product

United States

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